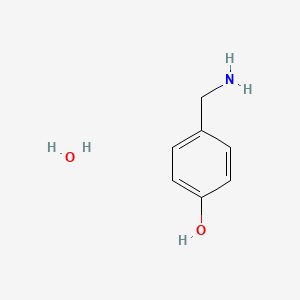4-Hydroxybenzylamine hydrate
CAS No.: 2006278-39-1; 696-60-6
Cat. No.: VC5462886
Molecular Formula: C7H11NO2
Molecular Weight: 141.17
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2006278-39-1; 696-60-6 |
|---|---|
| Molecular Formula | C7H11NO2 |
| Molecular Weight | 141.17 |
| IUPAC Name | 4-(aminomethyl)phenol;hydrate |
| Standard InChI | InChI=1S/C7H9NO.H2O/c8-5-6-1-3-7(9)4-2-6;/h1-4,9H,5,8H2;1H2 |
| Standard InChI Key | PHUGFJQJJCDBFX-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CN)O.O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
4-Hydroxybenzylamine hydrate (C₇H₉NO·xH₂O) is the hydrated form of 4-hydroxybenzylamine, a phenylmethylamine derivative. The anhydrous parent compound, 4-hydroxybenzylamine, has a molecular weight of 123.15 g/mol and is systematically named 4-(aminomethyl)phenol . Its structure comprises a benzyl backbone substituted with a hydroxyl group at the para position and an amine group on the methyl side chain (Figure 1). The hydrate form incorporates water molecules into its crystalline lattice, though the exact stoichiometry (x) remains unspecified in available literature .
Table 1: Key Physicochemical Properties of 4-Hydroxybenzylamine
| Property | Value | Source |
|---|---|---|
| Melting Point | 123–128 °C (anhydrous) | |
| Boiling Point | 262.4 ± 15.0 °C (predicted) | |
| Density | 1.141 ± 0.06 g/cm³ | |
| Solubility | Slightly in DMSO, water (heated) | |
| pKa | 8.93 ± 0.26 |
Spectroscopic and Crystallographic Data
The InChIKey (RQJDUEKERVZLLU-UHFFFAOYSA-N) and SMILES (OC1=CC=C(C=C1)CN) identifiers confirm its structural uniqueness . X-ray crystallography data, though limited for the hydrate, suggest a planar aromatic ring with hydrogen bonding between the hydroxyl group and water molecules in the hydrated form . Nuclear magnetic resonance (NMR) spectra of the anhydrous compound reveal distinct signals for the aromatic protons (δ 6.7–7.2 ppm) and the methylene amine group (δ 3.3 ppm) .
Synthesis and Industrial Production
Conventional Synthetic Routes
The primary synthesis of 4-hydroxybenzylamine involves catalytic hydrogenation of 4-hydroxybenzaldehyde. In a representative procedure, 4-hydroxybenzaldehyde (122.1 g, 1 mol) is dissolved in ethanol saturated with ammonia, followed by hydrogenation under high pressure (100 atm) using Raney nickel as a catalyst. This yields 4-hydroxybenzylamine with an 85% efficiency after recrystallization from an ethanol-ether mixture .
Reaction Scheme:
Industrial-Scale Manufacturing
Industrial production emphasizes cost-effective catalysts and solvent recovery systems. Recent patents describe optimized conditions using palladium-on-carbon catalysts in aqueous methanol, achieving >90% yields . The hydrate form is typically obtained by crystallizing the anhydrous compound from water or humid organic solvents .
Pharmacological Applications and Research Findings
Modulation of Adenosine Signaling
A breakthrough study identified 4-hydroxybenzylamine derivatives as dual-target agents in Huntington’s disease (HD) therapy. The compound T1-11, a ribosylated analog, acts as an adenosine A₂A receptor (A₂AR) agonist and equilibrative nucleoside transporter 1 (ENT1) inhibitor . In R6/2 transgenic HD mice, oral administration of T1-11 (0.05 mg/ml in drinking water) improved motor coordination, reduced striatal Huntingtin (Htt) aggregates by 40%, and elevated brain-derived neurotrophic factor (BDNF) levels .
Table 2: Therapeutic Effects of T1-11 in HD Mice
| Parameter | Effect (vs. Control) | Citation |
|---|---|---|
| Rotarod Performance | 35% improvement at 9 weeks | |
| Htt Aggregates | 40% reduction | |
| Proteasome Activity | 25% increase | |
| BDNF Levels | 1.8-fold elevation |
Neuroprotective Mechanisms
T1-11’s efficacy stems from its moderate A₂AR affinity (Kd = 110 nM), which avoids overstimulation-linked side effects, and ENT1 inhibition (IC₅₀ = 8.2 μM), which prolongs extracellular adenosine bioavailability . Computational docking studies reveal hydrogen bonding between T1-11’s hydroxyl group and Thr88/Asn253 residues in A₂AR, stabilizing the active receptor conformation .
Biochemical Profile and Metabolic Pathways
Metabolic Fate and Toxicity
In vitro studies indicate hepatic metabolism via cytochrome P450 2D6, forming 4-hydroxybenzaldehyde and ammonia . The compound exhibits low acute toxicity (LD₅₀ > 2,000 mg/kg in rats) but may accumulate in renal tissues due to amine oxidase-mediated oxidation . Chronic exposure data remain limited.
Industrial and Research Applications
Pharmaceutical Intermediates
4-Hydroxybenzylamine serves as a precursor for antihypertensive agents (e.g., bisoprolol impurities) and GABA receptor modulators . Its hydrate form is preferred in solid-dose formulations due to enhanced stability .
Analytical and Material Science Uses
As a calibrant in mass spectrometry, the compound’s predictable fragmentation pattern aids in quantifying aromatic amines . Recent material science applications explore its use in metal-organic frameworks (MOFs) for gas storage, leveraging its hydrogen-bonding capacity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume